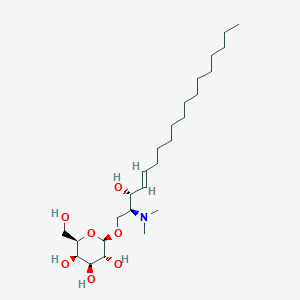

N,N-Dimethylpsychosine

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-(dimethylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)20(27(2)3)19-33-26-25(32)24(31)23(30)22(18-28)34-26/h16-17,20-26,28-32H,4-15,18-19H2,1-3H3/b17-16+/t20-,21+,22+,23-,24-,25+,26+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWBHOQBARABKH-QHRJNYSLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylpsychosine: Structure, Properties, and Hypothesized Biological Activity

Introduction

Within the intricate landscape of sphingolipid biochemistry, psychosine (galactosylsphingosine) has garnered significant attention due to its pathological role in Krabbe disease, a devastating demyelinating disorder.[1][2][3] The accumulation of this cytotoxic lipid in the nervous system is a hallmark of the disease, driving the progressive loss of myelin and severe neurological symptoms.[1][3] While research has extensively focused on psychosine, its synthetic derivatives remain a largely unexplored frontier. This guide provides a comprehensive technical overview of one such derivative: N,N-Dimethylpsychosine.

N,N-Dimethylpsychosine is a structurally analogous molecule to psychosine, featuring the characteristic galactose moiety linked to a sphingoid base. The key distinction lies in the N,N-dimethylation of the primary amine on the sphingosine backbone. This modification is anticipated to significantly alter the molecule's physicochemical properties and, consequently, its biological activity. Drawing parallels with the well-characterized N,N-Dimethylsphingosine (DMS), a potent inhibitor of sphingosine kinase, this guide will explore the chemical structure, molecular properties, and hypothesized biological functions of N,N-Dimethylpsychosine.[4][5]

This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced roles of sphingolipids and their potential as therapeutic targets or pharmacological tools. By providing a detailed examination of N,N-Dimethylpsychosine, from its fundamental chemistry to its potential biological implications, we aim to stimulate further investigation into this novel compound.

PART 1: Chemical Structure and Synthesis

The Parent Molecule: Psychosine (Galactosylsphingosine)

Psychosine is a glycosphingolipid composed of a galactose sugar unit attached to the C1 hydroxyl group of the sphingosine long-chain base. The presence of a primary amine at the C2 position of the sphingosine backbone is a key functional group that imparts a positive charge at physiological pH.

N,N-Dimethylpsychosine: A Structural Derivative

N,N-Dimethylpsychosine retains the core structure of psychosine but with the two hydrogen atoms of the primary amine at the C2 position replaced by methyl groups. This N,N-dimethylation converts the primary amine into a tertiary amine, a structural change with significant implications for the molecule's chemical and biological properties.

Table 1: Comparison of Structural Features

| Feature | Psychosine (Galactosylsphingosine) | N,N-Dimethylpsychosine |

| Sphingoid Base | Sphingosine | Sphingosine |

| Sugar Moiety | Galactose | Galactose |

| Amine at C2 | Primary Amine (-NH2) | Tertiary Amine (-N(CH3)2) |

Proposed Synthesis of N,N-Dimethylpsychosine

A plausible and efficient method for the synthesis of N,N-Dimethylpsychosine is through the reductive amination of psychosine. This well-established chemical transformation involves the reaction of a primary amine with an aldehyde (in this case, formaldehyde) in the presence of a reducing agent to form a more substituted amine.

Experimental Protocol: Synthesis of N,N-Dimethylpsychosine via Reductive Amination

Materials:

-

Psychosine (Galactosylsphingosine)

-

Formaldehyde (37% solution in water)

-

Sodium cyanoborohydride (NaBH3CN) or a similar mild reducing agent

-

Methanol (MeOH), anhydrous

-

Acetic acid, glacial

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/MeOH gradient)

Procedure:

-

Dissolution: Dissolve psychosine in anhydrous methanol in a round-bottom flask.

-

Addition of Reagents: To the stirred solution, add aqueous formaldehyde followed by glacial acetic acid to acidify the reaction mixture.

-

Reduction: Slowly add sodium cyanoborohydride to the mixture. The reaction is typically stirred at room temperature for several hours to overnight.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford pure N,N-Dimethylpsychosine.

-

Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for N,N-Dimethylpsychosine.

PART 2: Molecular Properties

The N,N-dimethylation of the primary amine in psychosine is expected to induce notable changes in its physicochemical properties. These alterations can influence its solubility, membrane permeability, and interactions with biological targets.

Table 2: Calculated Physicochemical Properties

| Property | Psychosine (Galactosylsphingosine) | N,N-Dimethylpsychosine (Estimated) |

| Molecular Formula | C24H47NO7 | C26H51NO7 |

| Molecular Weight | 461.63 g/mol | 489.69 g/mol |

| pKa (of the amine) | ~9.5 | ~7.5 - 8.5 |

| cLogP | ~4.5 | ~5.2 |

Note: The values for N,N-Dimethylpsychosine are estimated based on its structure and may vary from experimentally determined values.

Impact of N,N-Dimethylation

-

Basicity (pKa): The conversion of the primary amine to a tertiary amine is expected to decrease its basicity. This is due to the electron-donating nature of the methyl groups, which can destabilize the corresponding ammonium cation through steric hindrance to solvation. A lower pKa means that at physiological pH (7.4), a smaller fraction of N,N-Dimethylpsychosine will be protonated compared to psychosine.

-

Lipophilicity (cLogP): The addition of two methyl groups increases the carbon content of the molecule, leading to a higher calculated LogP (cLogP) value. This suggests that N,N-Dimethylpsychosine will be more lipophilic (fat-soluble) than psychosine, which could enhance its ability to partition into and cross cellular membranes.

-

Hydrogen Bonding: Psychosine's primary amine can act as both a hydrogen bond donor and acceptor. In contrast, the tertiary amine of N,N-Dimethylpsychosine can only function as a hydrogen bond acceptor. This change in hydrogen bonding capacity will influence its interactions with water and biological macromolecules.

PART 3: Hypothesized Biological Activity and Mechanism of Action

Potential as a Sphingosine Kinase Inhibitor

N,N-Dimethylsphingosine (DMS) is a well-established competitive inhibitor of sphingosine kinases (SphK1 and SphK2).[4][5] These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and inflammation. Given that N,N-Dimethylpsychosine shares the N,N-dimethylated sphingoid base with DMS, it is highly probable that it also acts as an inhibitor of sphingosine kinases.

Proposed Mechanism:

N,N-Dimethylpsychosine could compete with the endogenous substrate, sphingosine, for the active site of SphK. By blocking the phosphorylation of sphingosine, it would lead to a decrease in the cellular levels of S1P and an accumulation of pro-apoptotic sphingolipids like ceramide.

Diagram of Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of SphK by N,N-Dimethylpsychosine.

Potential for Cytotoxicity

Psychosine is known to be highly cytotoxic, particularly to oligodendrocytes, the myelin-producing cells of the central nervous system.[1] Its amphipathic nature allows it to insert into cellular membranes, disrupting their architecture and function. While the N,N-dimethylation may alter the specific interactions with membrane components, it is plausible that N,N-Dimethylpsychosine retains some level of cytotoxicity. The increased lipophilicity could even enhance its ability to accumulate in membranes, potentially leading to altered cytotoxic effects.

PART 4: Experimental Protocols for Biological Characterization

To validate the hypothesized biological activities of N,N-Dimethylpsychosine, a series of in vitro experiments can be performed.

Sphingosine Kinase Activity Assay

This assay will determine if N,N-Dimethylpsychosine can inhibit the activity of SphK.

Materials:

-

Recombinant human SphK1 or SphK2

-

Sphingosine substrate

-

[γ-32P]ATP

-

N,N-Dimethylpsychosine

-

Lipid extraction solvents (e.g., chloroform/methanol/HCl)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Enzyme Reaction: Set up reaction mixtures containing the SphK enzyme, sphingosine, and varying concentrations of N,N-Dimethylpsychosine (or vehicle control).

-

Initiation: Start the reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reactions at 37°C for a specified time.

-

Termination and Extraction: Stop the reaction and extract the lipids.

-

Separation: Separate the radiolabeled S1P product from unreacted [γ-32P]ATP by TLC.

-

Quantification: Quantify the amount of [32P]S1P formed using a phosphorimager or by scraping the corresponding TLC spots and measuring the radioactivity with a liquid scintillation counter.

-

Analysis: Determine the inhibitory effect of N,N-Dimethylpsychosine on SphK activity and calculate the IC50 value.

Cell Viability and Cytotoxicity Assays

These assays will assess the effect of N,N-Dimethylpsychosine on cell survival.

Materials:

-

Oligodendrocyte cell line (e.g., MO3.13) or other relevant cell lines

-

Cell culture medium and supplements

-

N,N-Dimethylpsychosine

-

MTT or similar cell viability reagent

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of N,N-Dimethylpsychosine, psychosine (as a positive control), and a vehicle control.

-

Incubation: Incubate the cells for 24-72 hours.

-

Viability Assessment (MTT Assay): Add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Cytotoxicity Assessment (LDH Assay): Collect the cell culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's protocol.

-

Analysis: Determine the dose-dependent effects of N,N-Dimethylpsychosine on cell viability and cytotoxicity and calculate the EC50/IC50 values.

Conclusion

N,N-Dimethylpsychosine represents an intriguing yet understudied derivative of the pathologically significant lipid, psychosine. Based on its chemical structure, it is predicted to be more lipophilic and less basic than its parent compound. The presence of the N,N-dimethylated sphingoid base strongly suggests that it may act as an inhibitor of sphingosine kinases, a property with significant therapeutic potential in various diseases, including cancer and inflammatory disorders. Furthermore, its structural similarity to psychosine raises the possibility of inherent cytotoxic properties that warrant investigation.

The experimental protocols outlined in this guide provide a clear path forward for elucidating the biological functions of N,N-Dimethylpsychosine. Future research in this area will be crucial for understanding the structure-activity relationships of modified sphingolipids and could pave the way for the development of novel pharmacological tools and therapeutic agents. The exploration of such synthetic derivatives is essential for expanding our knowledge of the complex roles of sphingolipids in health and disease.

References

- Hawkins-Salsbury, J. A., Shea, L., & Sands, M. S. (2011). Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture. Journal of Lipid Research, 52(9), 1647–1656.

- Wikipedia. (2023). N,N-Dimethylsphingosine.

- Sigma-Aldrich. N,N-Dimethylsphingosine, ≥98% (HPLC).

- Grokipedia. N,N-Dimethylsphingosine.

- Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 330-338.

- Guenzel, A. J., et al. (2020). The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease. Genetics in Medicine, 22(6), 1108-1116.

- Guenzel, A. J., et al. (2020). The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease. Genetics in Medicine, 22(6), 1108–1116.

- Spenger, T. L., et al. (2021). Low Psychosine in Krabbe Disease with Onset in Late Infancy: A Case Report.

- South Carolina Department of Health and Environmental Control. (n.d.).

- PubChem. N2,N2-Dimethylguanosine.

- ResearchGate. Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides.

- Cayman Chemical.

- Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24716–24724.

- Google Patents. Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses.

- Obafemi, C. A., & Pfleiderer, W. (2006). Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank, 2006(6), M509.

- Cheméo. Chemical Properties of N,N-Dimethyl-1-propanamine.

- PubChem. N,N-Dimethylglycine.

- Sigma-Aldrich. N,N-Dimethylformamide for molecular biology, = 99.

- Lesarri, A., et al. (2005). Gas-phase structure of N,N-dimethylglycine. ChemPhysChem, 6(8), 1559-1566.

Sources

- 1. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. dph.sc.gov [dph.sc.gov]

- 4. N,N-Dimethylsphingosine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

The Biological and Analytical Significance of N,N-Dimethylpsychosine in Sphingolipid Metabolism: A Technical Guide

Executive Summary

In the pursuit of therapeutics for lysosomal storage disorders (LSDs) such as Globoid Cell Leukodystrophy (Krabbe disease) and Gaucher disease, the precise quantification of cytotoxic sphingoid bases is a non-negotiable regulatory and scientific requirement. However, quantifying trace amounts of galactosylsphingosine (psychosine) and glucosylsphingosine in lipid-dense tissues presents severe analytical bottlenecks. This whitepaper explores the biological pathogenicity of these lipids and details how N,N-dimethylpsychosine —a semi-synthetic derivative—functions as the gold-standard internal standard (IS) to create a self-validating LC-MS/MS workflow.

Biological Context: The Pathogenicity of Psychosine

Globoid Cell Leukodystrophy (GLD) is a devastating neurodegenerative disorder caused by a genetic deficiency in the lysosomal enzyme galactocerebrosidase (GALC)[1]. Under healthy physiological conditions, GALC is responsible for hydrolyzing both galactosylceramide and its deacylated derivative, psychosine.

When GALC is deficient, psychosine cannot be degraded and accumulates to highly cytotoxic levels in the central and peripheral nervous systems[1]. As an amphipathic lipid, psychosine preferentially partitions into cholesterol-rich membrane microdomains (lipid rafts)[2]. This abnormal insertion alters the biophysical properties of the lipid bilayer, increasing water permeability and triggering rapid apoptosis in myelin-producing oligodendrocytes and Schwann cells, ultimately leading to severe demyelination[2].

Evaluating the efficacy of interventions—such as hematopoietic stem cell transplantation (HSCT), AAV-mediated gene therapy, or substrate reduction therapy (e.g., L-cycloserine)—relies entirely on proving a statistically significant reduction in tissue psychosine levels[1].

Metabolic pathway showing psychosine accumulation due to GALC deficiency in Krabbe disease.

The Analytical Bottleneck & The Semi-Synthetic Solution

As a bioanalytical scientist, I frequently encounter the challenge of quantifying trace sphingolipids in lipid-rich matrices like brain tissue. Standard external calibration curves fail because the endogenous baseline of psychosine obscures true recovery rates, and matrix-induced ion suppression in electrospray ionization (ESI) is highly variable.

The Solution: N,N-dimethylpsychosine was engineered specifically to solve this. It is synthesized via the reductive amination of psychosine using formaldehyde and sodium cyanoborohydride[3].

Causality of the Design:

-

Mass Shift: The reaction selectively dimethylates the primary amine of the sphingoid base, adding two methyl groups. This shifts the precursor mass by +28 Da (m/z 490.4), moving it completely out of the endogenous psychosine isotopic envelope (m/z 462.4)[3].

-

Chromatographic Parity: Because the core amphipathic structure remains intact, this semi-synthetic analog mimics the exact liquid-liquid extraction efficiency and reverse-phase chromatographic retention time of the target analyte.

-

Ionization Efficiency: The tertiary amine of N,N-dimethylpsychosine ionizes with nearly identical efficiency to the primary amine of psychosine in positive-ion ESI, ensuring the MS response ratio remains perfectly linear[3].

Mass Spectrometry Profiling: Fragmentation Mechanics

During low-energy collision-induced dissociation (CID) in a tandem mass spectrometer (e.g., AB SCIEX 4000QTRAP), both protonated psychosine and N,N-dimethylpsychosine undergo highly predictable and characteristic neutral losses (NL)[1][4].

The most abundant product ions result from the cleavage of the galactosyl ring. Specifically, the molecules expel either a neutral galactose moiety (180 amu) or galactose plus a water molecule (198 amu)[4]. Furthermore, a low-abundant product ion at m/z 366 is generated in both molecules via charge-remote fragmentation of the sphingoid backbone[4].

Table 1: LC-MS/MS MRM Transitions for Sphingolipid Quantification

| Analyte | Precursor Ion ([M+H]⁺) | Product Ion 1 (NL 180 amu) | Product Ion 2 (NL 198 amu) | Backbone Fragment |

| Psychosine | m/z 462.4 | m/z 282.2 | m/z 264.2 | m/z 366.0 |

| N,N-Dimethylpsychosine | m/z 490.4 | m/z 310.2 | m/z 292.2 | m/z 366.0 |

Step-by-Step Experimental Protocol: A Self-Validating Workflow

A robust protocol must be a self-validating system. The following methodology utilizes an alkaline liquid-liquid extraction to destroy interfering matrix lipids while preserving the target analytes[3][5].

Step 1: Tissue Homogenization Homogenize the tissue (e.g., brain hemisphere or sciatic nerve) in 0.04 M citric acid[1]. Causality: The acidic environment stabilizes the sphingoid bases and denatures endogenous lipases that might artificially alter lipid profiles post-mortem.

Step 2: Internal Standard Spiking Add a precise volume of N,N-dimethylpsychosine (e.g., 20 μL of 250 ng/mL) directly to the homogenate before any extraction solvents are added[1]. Causality: Spiking at step zero ensures that any physical losses during phase separation are mathematically corrected by the final Analyte/IS ratio.

Step 3: Primary Extraction Add methanol and chloroform (2:1 v/v) to the sample. Vortex vigorously and centrifuge to collect the organic supernatant[5].

Step 4: Alkaline Saponification (Critical Step) Treat the dried lipid extract with 1.0 M lithium hydroxide (LiOH) in methanol[5]. Causality: Brain tissue is predominantly composed of glycerophospholipids (e.g., phosphatidylcholine) which cause severe ESI signal suppression. LiOH selectively saponifies the ester bonds of these glycerophospholipids, converting them into water-soluble free fatty acids. Sphingolipids, which utilize an amide linkage (or lack an acyl chain entirely, as in psychosine), are chemically resistant to mild alkaline hydrolysis and remain intact in the organic phase[5].

Step 5: Phase Separation & Reconstitution Wash the extract with diethyl ether and hexanes, extract the remaining lipids with chloroform, dry under nitrogen, and reconstitute in the LC mobile phase[5].

Step 6: LC-MS/MS Analysis & Validation Inject the sample onto a reverse-phase C18 column coupled to a tandem mass spectrometer operating in positive ESI MRM mode[6]. Self-Validation Check: Monitor the absolute peak area of the N,N-dimethylpsychosine IS across all injections. A sudden drop in the IS peak area actively flags incomplete phase separation or unexpected matrix suppression, preventing false-negative reporting in critical pharmacokinetic studies.

Self-validating LC-MS/MS workflow for psychosine quantification using an alkaline extraction.

Broader Applications in Drug Development

Beyond Krabbe disease, N,N-dimethylpsychosine has become an indispensable tool in Gaucher disease and Parkinson's disease research. Mutations in the GBA1 gene (encoding glucocerebrosidase, GCase) lead to the accumulation of glucosylceramide and glucosylsphingosine, which heavily correlates with α-synuclein aggregation[7].

Drug development professionals utilize N,N-dimethylpsychosine as the internal standard to quantify these glycolipids in iPSC-derived dopaminergic neurons when evaluating novel small-molecule GCase chaperones (e.g., NCGC607)[6][7]. By accurately measuring the reduction in glycolipid levels against this standard, scientists can definitively validate the lysosomal translocation and functional restoration of mutant GCase[7].

References

-

[2] Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC. National Institutes of Health (NIH). URL:

-

[3] Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC. National Institutes of Health (NIH). URL:

-

[1] Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy. Journal of Neuroscience. URL:

-

[6] A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism. Journal of Neuroscience. URL:

-

[5] Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy - PMC. National Institutes of Health (NIH). URL:

-

[4] Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC (Mass Spectrometry Details). National Institutes of Health (NIH). URL:

-

[7] A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism. Journal of Neuroscience. URL:

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy by Altering Inflammation in the Murine Model of Globoid-Cell Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. jneurosci.org [jneurosci.org]

An In-depth Technical Guide to N,N-Dimethylpsychosine and Psychosine: Structural and Functional Divergence

Abstract

This technical guide provides a comprehensive analysis of the structural and functional differences between psychosine (galactosylsphingosine) and its synthetic derivative, N,N-dimethylpsychosine. While psychosine is a well-established cytotoxic metabolite central to the pathology of Krabbe disease, the functional implications of N,N-dimethylation of its primary amine are less understood. This document will delve into the nuanced structural alterations and their profound impact on the biological activities of these molecules. We will explore the established role of psychosine in inducing demyelination and cell death, and contrast this with the known and inferred functions of N,N-dimethylated sphingolipids. This guide will also provide detailed methodologies for the synthesis of N,N-dimethylpsychosine and its critical application as an internal standard in mass spectrometry-based quantification of psychosine, a vital tool for both research and clinical diagnostics in Krabbe disease.

Introduction: The Central Role of Psychosine in Krabbe Disease

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive neurodegenerative disorder caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC).[1] This enzymatic defect leads to the accumulation of several substrates, most notably the cytotoxic glycosphingolipid, psychosine (galactosylsphingosine).[2][3] The "psychosine hypothesis" posits that the accumulation of psychosine is the primary driver of the widespread demyelination and neurological damage characteristic of the disease.[4] Psychosine is particularly toxic to oligodendrocytes, the myelin-producing cells of the central nervous system.[5] Its accumulation disrupts cellular membranes, alters signaling pathways, and ultimately leads to apoptotic cell death.[1][6]

In contrast, N,N-dimethylpsychosine is a synthetic derivative of psychosine where the primary amine of the sphingosine backbone is dimethylated. This seemingly minor structural modification has significant implications for its biological activity and has led to its widespread use in a completely different scientific context: as a crucial tool for the accurate quantification of its toxic precursor.

Structural Dissection: The Impact of N,N-Dimethylation

The fundamental structural difference between psychosine and N,N-dimethylpsychosine lies in the substitution of the primary amine group on the sphingosine base.

-

Psychosine (Galactosylsphingosine): Possesses a primary amine (-NH2) at the C2 position of the sphingosine backbone. This amine group is a key functional feature, capable of forming hydrogen bonds and participating in electrostatic interactions.

-

N,N-Dimethylpsychosine: The two hydrogen atoms of the primary amine are replaced by two methyl groups (-N(CH3)2). This conversion from a primary to a tertiary amine introduces steric hindrance and alters the electronic properties of the nitrogen atom.

This dimethylation has several key structural consequences:

-

Loss of Hydrogen Bonding Capability: The tertiary amine in N,N-dimethylpsychosine can no longer act as a hydrogen bond donor, a critical feature for the interaction of many biologically active molecules with their targets.

-

Increased Lipophilicity: The addition of two methyl groups increases the nonpolar character of the molecule, which can influence its partitioning into lipid membranes and its solubility.[7]

-

Altered Basicity: The pKa of the amine is altered, which can affect its protonation state at physiological pH and its ability to participate in ionic interactions.

The structural formulas of both molecules are presented below for direct comparison.

| Feature | Psychosine | N,N-Dimethylpsychosine |

| Chemical Formula | C24H47NO7 | C26H51NO7 |

| Molar Mass | 461.63 g/mol | 489.69 g/mol |

| Amine Group | Primary (-NH2) | Tertiary (-N(CH3)2) |

| Hydrogen Bond Donor | Yes | No |

Functional Divergence: From Cytotoxin to Analytical Standard

The structural modifications described above lead to a profound divergence in the functional roles of psychosine and N,N-dimethylpsychosine.

The Pathogenic Function of Psychosine

Psychosine's cytotoxicity is multifaceted and stems from its ability to disrupt cellular homeostasis, particularly in oligodendrocytes. Its amphipathic nature allows it to intercalate into cellular membranes, leading to a cascade of detrimental effects:

-

Membrane Destabilization and Lipid Raft Disruption: Psychosine accumulation alters the architecture of lipid rafts, which are specialized membrane microdomains crucial for cellular signaling.[6][8] This disruption can lead to the shedding of membrane microvesicles, contributing to demyelination.[8]

-

Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in oligodendrocytes and other neural cells.[2] This process is mediated by various signaling pathways, including the activation of caspases.

-

Inhibition of Protein Kinase C (PKC): Psychosine is known to inhibit the activity of PKC, a key enzyme involved in numerous cellular processes, including cell growth, differentiation, and survival.[6]

-

Receptor-Mediated Effects: Psychosine has been identified as a ligand for the G protein-coupled receptor TDAG8, and activation of this receptor can lead to the formation of multinucleated "globoid cells," a hallmark of Krabbe disease.[9]

The following diagram illustrates the key pathogenic mechanisms of psychosine.

Caption: Pathogenic mechanisms of psychosine in Krabbe disease.

The Functional Profile of N,N-Dimethylpsychosine: Beyond an Inert Standard

Initially, the primary utility of N,N-dimethylpsychosine was perceived to be as a chemically stable, non-endogenous internal standard for mass spectrometry. Its structural similarity to psychosine ensures that it behaves similarly during sample extraction and ionization, while its distinct mass allows for its differentiation from the analyte of interest.[10][11]

However, emerging research on other N,N-dimethylated sphingolipids, such as N,N-dimethylsphingosine (DMS) and N,N-dimethylphytosphingosine (DMPH), suggests that N,N-dimethylpsychosine may not be biologically inert. These related compounds have been shown to possess their own distinct biological activities, often related to the induction of apoptosis in cancer cells.[3][12][13]

The functional consequences of N,N-dimethylation on psychosine's activity can be inferred from these studies and from the fundamental chemical changes:

-

Altered Membrane Interactions: The loss of the hydrogen-bonding primary amine and increased lipophilicity likely alters how N,N-dimethylpsychosine interacts with and inserts into the cell membrane compared to psychosine. This could abrogate its ability to disrupt lipid rafts in the same manner as psychosine.

-

Differential Protein Binding: The structural changes would almost certainly prevent N,N-dimethylpsychosine from binding to and activating receptors like TDAG8, or inhibiting enzymes like PKC with the same affinity as psychosine.

-

Potential for Novel Biological Activity: The N,N-dimethyl moiety may confer novel biological activities. For instance, DMS is a known inhibitor of sphingosine kinase, an enzyme involved in cell survival pathways.[14] It is plausible that N,N-dimethylpsychosine could have similar off-target effects, although this has not been directly investigated.

The following table summarizes the key functional differences.

| Function | Psychosine | N,N-Dimethylpsychosine (Inferred/Known for related compounds) |

| Primary Role | Pathogenic metabolite in Krabbe disease | Internal standard for mass spectrometry |

| Cytotoxicity to Oligodendrocytes | High | Likely low or absent (inferred) |

| Induction of Demyelination | Yes | No (inferred) |

| Interaction with Lipid Rafts | Disruptive | Altered, likely non-disruptive in the same manner |

| PKC Inhibition | Yes | Likely weak or absent |

| TDAG8 Receptor Agonism | Yes | Unlikely |

| Potential for Apoptosis Induction in Cancer Cells | Not its primary known function | Yes (based on related N,N-dimethylated sphingolipids) |

Experimental Protocols

Synthesis of N,N-Dimethylpsychosine

The synthesis of N,N-dimethylpsychosine from psychosine can be achieved via reductive amination. The following protocol is adapted from established methods for the N,N-dimethylation of primary amines.[10]

Materials:

-

Psychosine

-

Formaldehyde (37% solution in water)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

-

Reaction Setup: Dissolve psychosine in methanol in a round-bottom flask.

-

Addition of Reagents: To the stirred solution, add an excess of aqueous formaldehyde, followed by the portion-wise addition of sodium cyanoborohydride. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the psychosine spot and the appearance of a new, less polar spot corresponding to N,N-dimethylpsychosine.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in a chloroform/methanol mixture and washed with water to remove excess reagents and byproducts.

-

Purification: The crude product is purified by silica gel column chromatography using a solvent gradient of increasing polarity (e.g., a chloroform/methanol/water mixture) to yield pure N,N-dimethylpsychosine.

-

Characterization: The identity and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[10]

The following diagram illustrates the synthesis workflow.

Caption: Workflow for the synthesis of N,N-Dimethylpsychosine.

Quantification of Psychosine using N,N-Dimethylpsychosine as an Internal Standard by LC-MS/MS

This protocol outlines the general steps for the quantification of psychosine in biological samples, such as dried blood spots or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., dried blood spot punch)

-

N,N-dimethylpsychosine internal standard solution of known concentration

-

Extraction solvent (e.g., methanol)

-

LC-MS/MS system equipped with a suitable column (e.g., HILIC)

Procedure:

-

Sample Preparation: To a known amount of the biological sample, add a precise volume of the N,N-dimethylpsychosine internal standard solution.[11]

-

Extraction: Extract the lipids from the sample using an appropriate organic solvent, such as methanol. Vortex and centrifuge the sample to pellet any solid material.

-

Solvent Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. The liquid chromatography step is crucial to separate psychosine from its isomers, such as glucosylsphingosine. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both psychosine and N,N-dimethylpsychosine.[15]

-

Quantification: The concentration of psychosine in the original sample is determined by calculating the ratio of the peak area of psychosine to the peak area of the N,N-dimethylpsychosine internal standard and comparing this ratio to a calibration curve prepared with known concentrations of psychosine.

The following diagram illustrates the quantification workflow.

Caption: Workflow for psychosine quantification by LC-MS/MS.

Conclusion and Future Directions

The structural and functional differences between psychosine and N,N-dimethylpsychosine are a compelling example of how a minor chemical modification can lead to a dramatic shift in a molecule's role, from a key pathogenic driver to an indispensable analytical tool. While psychosine's cytotoxicity is central to the pathology of Krabbe disease, the biological activities of N,N-dimethylpsychosine remain largely unexplored. Future research should focus on directly comparing the cytotoxic effects of these two molecules on oligodendrocytes to definitively confirm the inferred reduction in toxicity following N,N-dimethylation. Furthermore, exploring the potential off-target effects of N,N-dimethylpsychosine, inspired by the known activities of other N,N-dimethylated sphingolipids, could reveal novel biological functions and potential therapeutic applications. A deeper understanding of the structure-activity relationships within this class of molecules will not only enhance our understanding of Krabbe disease but may also open new avenues for drug development.

References

-

N,N-Dimethyl phytosphingosine sensitizes HL-60/MX2, a multidrug-resistant variant of HL-60 cells, to doxorubicin-induced cytotoxicity through ROS-mediated release of cytochrome c and AIF. PubMed. [Link]

-

Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe's disease. PLOS One. [Link]

-

Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling. PubMed. [Link]

-

Mechanisms of demyelination and neurodegeneration in globoid cell leukodystrophy. PMC. [Link]

-

Cytotoxic effects of novel phytosphingosine derivatives, including N,N-dimethylphytosphingosine and N-monomethylphytosphingosine, in human leukemia cell line HL60. PubMed. [Link]

-

Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target. PNAS. [Link]

-

Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard. PMC. [Link]

-

Enzymatic synthesis of N,N-dimethyl-sphingosine: Demonstration of the sphingosine: N-methyltransferase in mouse brain. R Discovery. [Link]

-

Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation. The Journal of Cell Biology. [Link]

-

Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture. PMC. [Link]

-

Cytotoxic activity of N,N-dimethyl-D-erythro-sphingosine (DMS) on A549 cells. ResearchGate. [Link]

-

Measurement of psychosine in dried blood spots — a possible improvement to newborn screening programs for Krabbe disease. ResearchGate. [Link]

-

Measurement of psychosine in dried blood spots — a possible improvement to newborn screening programs for Krabbe disease. Mayo Clinic. [Link]

-

Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease. PubMed. [Link]

-

Inflammation triggers production of dimethylsphingosine from oligodendrocytes. PMC. [Link]

-

The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia. PMC. [Link]

-

Inflammation triggers production of dimethylsphingosine from oligodendrocytes. ResearchGate. [Link]

-

Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N'-Dimethylsphingosine Are Endogenous Agonists. MDPI. [Link]

-

Structure and function of glycosphingolipids and sphingolipids: Recollections and future trends. PMC. [Link]

-

Pathways of sphingolipid synthesis and turnover in mammals. The de novo... ResearchGate. [Link]

-

Inflammation triggers production of dimethylsphingosine from oligodendrocytes. PubMed. [Link]

-

N,N-Dimethylsphingosine conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation. PubMed. [Link]

-

Developmental and Pathological Effects of Psychosine on Oligodendrocytes of the Twitcher Mouse. University of Illinois Chicago. [Link]

-

Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs. PMC. [Link]

-

Pervasive environmental chemicals impair oligodendrocyte development. PMC. [Link]

-

Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling. The Company of Biologists. [Link]

-

Brain Targeted AAV1-GALC Gene Therapy Reduces Psychosine and Extends Lifespan in a Mouse Model of Krabbe Disease. MDPI. [Link]

-

Psychosine Accumulates in Membrane Microdomains in the Brain of Krabbe Patients, Disrupting the Raft Architecture. Journal of Neuroscience. [Link]

-

The Role of Glycosphingolipids in Immune Cell Functions. PMC. [Link]

-

Sphingolipid-neutralizing molecular therapy reduces psychosine cytotoxicity in Krabbe disease. PMC. [Link]

-

Membrane Molecular Interactions and Induced Structures of CPPs. PubMed. [Link]

-

N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. MDPI. [Link]

-

Characterizing the Structure and Interactions of Model Lipid Membranes Using Electrophysiology. MDPI. [Link]

-

Glycosphingolipids. Essentials of Glycobiology. [Link]

-

The impact of N-methylation on aqueous solubility and lipophilicity. RSC. [Link]

-

Drug-Membrane Interactions Studied in Phospholipid Monolayers Adsorbed on Non-porous Alkylated Microspheres. PMC. [Link]

-

Sphingolipids: Less Enigmatic but Still Many Questions about the Role(s) of Ceramide in the Synthesis/Function of the Ganglioside Class of Glycosphingolipids. MDPI. [Link]

-

Mechanism of interactions between tripeptide NCW on cellular membrane using molecular dynamic simulation. PMC. [Link]

-

Investigation of miltefosine-model membranes interactions at the molecular level for two different PS levels modeling cancer cells. PMC. [Link]

Sources

- 1. Mechanisms of demyelination and neurodegeneration in globoid cell leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic effects of novel phytosphingosine derivatives, including N,N-dimethylphytosphingosine and N-monomethylphytosphingosine, in human leukemia cell line HL60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. indigo.uic.edu [indigo.uic.edu]

- 6. jneurosci.org [jneurosci.org]

- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 8. Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe’s disease | PLOS One [journals.plos.org]

- 9. rupress.org [rupress.org]

- 10. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N,N-Dimethyl phytosphingosine sensitizes HL-60/MX2, a multidrug-resistant variant of HL-60 cells, to doxorubicin-induced cytotoxicity through ROS-mediated release of cytochrome c and AIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Physicochemical Profiling & Bioanalytical Utility of N,N-Dimethylpsychosine: A Technical Guide

Topic: Understanding the Physicochemical Characteristics of N,N-Dimethylpsychosine Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylpsychosine (N,N-dimethylgalactosylsphingosine) is a semi-synthetic sphingolipid derivative primarily utilized as the gold-standard internal standard (IS) for the quantification of psychosine (galactosylsphingosine). Psychosine accumulation is the hallmark biomarker of Krabbe Disease (Globoid Cell Leukodystrophy), a devastating lysosomal storage disorder caused by galactocerebrosidase (GALC) deficiency.[1][2][3][4]

This guide analyzes the physicochemical architecture of N,N-dimethylpsychosine, elucidating why its structural modifications render it an ideal bioanalytical tool while distinguishing its biological behavior from its cytotoxic parent compound.

Part 1: Chemical Architecture & Synthesis[5]

Structural Definition

N,N-Dimethylpsychosine is the tertiary amine analog of psychosine.[5] While psychosine possesses a primary amine at the C2 position of the sphingoid backbone, N,N-dimethylpsychosine carries two methyl groups at this position.

-

Parent Compound: Psychosine (Galactosylsphingosine)[1][3][6][7]

-

Modification:

-methylation ( -

Molecular Formula:

(Calculated based on d18:1 sphingosine backbone) -

Molecular Weight: ~489.7 g/mol (approx. +28 Da shift from psychosine’s 461.6 g/mol )

Synthesis Pathway: Reductive Amination

The synthesis of N,N-dimethylpsychosine is typically achieved via reductive amination of psychosine. This reaction is chemically specific, targeting the free amine without hydrolyzing the sensitive O-glycosidic bond linking the galactose headgroup to the sphingosine backbone.

Protocol Insight:

The reaction utilizes formaldehyde (source of the methyl group) and sodium cyanoborohydride (

Figure 1: Reductive amination pathway for the synthesis of N,N-Dimethylpsychosine from Psychosine.[7]

Part 2: Physicochemical Profile[5]

Solubility & Amphipathicity

Like its parent, N,N-dimethylpsychosine is an amphipathic lipid .[5]

-

Hydrophilic Domain: The galactose headgroup (polar, H-bond donor/acceptor).

-

Hydrophobic Domain: The sphingosine hydrocarbon chain (lipophilic).

-

Solubility: Soluble in methanol , ethanol , and chloroform/methanol mixtures. It forms micelles in aqueous solutions above its critical micelle concentration (CMC), though the dimethylation increases lipophilicity (LogP) slightly compared to psychosine.

Ionization & pKa

The

-

Psychosine (Primary Amine): pKa

7.2. -

N,N-Dimethylpsychosine (Tertiary Amine): Tertiary amines generally have lower pKa values than secondary amines in similar environments, but they remain protonated at physiological and acidic pH.

-

Mass Spectrometry Implication: The tertiary amine is highly proton-affinitive in the gas phase.[5] In Electrospray Ionization (ESI+), it readily forms the

ion, ensuring high sensitivity.

Enzymatic Stability (The "Metabolic Shield")

A critical characteristic for an Internal Standard is stability in the biological matrix.

-

GALC Resistance: The enzyme Galactocerebrosidase (GALC) requires a specific steric environment to cleave the galactose. The bulky

-dimethyl group likely sterically hinders the active site or prevents the necessary substrate orientation, rendering N,N-dimethylpsychosine resistant to hydrolysis by residual GALC in samples. This prevents the IS from degrading during sample preparation.[5]

Part 3: Bioanalytical Application (LC-MS/MS)

N,N-Dimethylpsychosine is the industry standard IS for Krabbe disease screening because it balances chromatographic similarity with mass spectral distinctness .[5]

The "Co-Elution" Advantage

In Liquid Chromatography (LC), an ideal IS should co-elute with the analyte to experience the exact same matrix effects (ion suppression/enhancement).

-

Because the dimethyl group adds only minor lipophilicity, N,N-dimethylpsychosine elutes very close to psychosine on C18 or HILIC columns.

-

Result: If matrix components suppress the signal of psychosine, they suppress the N,N-dimethylpsychosine equally. The ratio of Analyte/IS remains accurate.

Mass Spectrometry Transitions (MRM)

The +28 Da mass shift allows for interference-free detection.[5]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Fragmentation Logic |

| Psychosine | Loss of Galactose (-180 Da) | ||

| N,N-Dimethylpsychosine | Loss of Galactose (-180 Da) |

Note: The fragmentation typically involves the cleavage of the O-glycosidic bond, leaving the charged sphingoid base.

Experimental Protocol: Extraction & Analysis

Objective: Quantify psychosine in dried blood spots (DBS) or neural tissue.

-

Sample Prep: Homogenize tissue or punch DBS.

-

Spike IS: Add fixed concentration of N,N-Dimethylpsychosine (e.g., 10 ng/mL in methanol).

-

Extraction: Perform Liquid-Liquid Extraction (LLE) or Protein Precipitation.

-

LC-MS/MS: Inject onto a C18 column (e.g., 50mm x 2.1mm).[5]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes ionization).[5]

-

Figure 2: Bioanalytical workflow utilizing N,N-Dimethylpsychosine for accurate quantification.

Part 4: Biological & Safety Context[5]

Toxicity & Handling

While N,N-dimethylpsychosine is used at low concentrations as an analytical tool, researchers must treat it with caution.[5]

-

Cytotoxicity: Like psychosine, it is a cationic amphiphile.[5] At high concentrations, it acts as a detergent, disrupting cell membranes and causing lysis.

-

Kinase Inhibition: Its structural analog, N,N-dimethylsphingosine (DMS) , is a potent inhibitor of Sphingosine Kinase (SphK).[10] It is plausible that N,N-dimethylpsychosine possesses off-target inhibitory effects on lipid signaling enzymes if used in live-cell assays.[5]

-

Handling: Store as a lyophilized powder at -20°C. Reconstitute in Methanol. Wear gloves and eye protection to avoid absorption.[5]

Stability in Solution

-

Solvent: Stable in methanol for months at -20°C.

-

Acidity: Avoid prolonged storage in highly acidic aqueous solutions at room temperature to prevent hydrolysis of the glycosidic bond (though the N-methyl bond is stable).

References

-

Escolar, M. L., et al. (2017).[6][11] "Psychosine, a marker of Krabbe phenotype and treatment effect."[4][6][11] Molecular Genetics and Metabolism. Link

-

Hawkins-Salsbury, J. A., et al. (2013).[5][11] "Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture."[11] Journal of Lipid Research.[5][11] Link

-

Yatomi, Y., et al. (1996). "N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets."[5][12] Biochemistry. Link

-

Han, X., et al. (2008). "Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard."[5] Journal of Lipid Research.[5][11] Link

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. Insights into Krabbe disease from structures of galactocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Krabbe Disease: Psychosine Monitoring | Greenwood Genetic Center [ggc.org]

- 5. N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substrate Reduction Therapy for Krabbe Disease: Exploring the Repurposing of the Antibiotic D-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethylpsychosine: Chemical Identification, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N-Dimethylpsychosine, a derivative of the glycosphingolipid psychosine. While not as extensively studied as its parent compound, N,N-Dimethylpsychosine holds potential as a valuable tool in lipid research, particularly in the context of lysosomal storage disorders like Krabbe disease. This document delves into its chemical identity, proposes a detailed synthetic route, and explores its potential biological activities based on the known functions of related sphingolipids.

Chemical Identification and Physicochemical Properties

N,N-Dimethylpsychosine, also known as Galactosyl(β) Dimethyl Sphingosine (d18:1), is a positively charged, amphipathic molecule. Its structure consists of a sphingosine backbone linked to a galactose moiety, with two methyl groups attached to the nitrogen atom of the amino group. This N,N-dimethylation significantly alters the molecule's polarity and may influence its biological activity compared to psychosine.

| Identifier | Value | Source |

| CAS Number | 240491-19-4 | [1][2] |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(E,2_S_,3_R_)-2-(dimethylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Synonyms | N,N-dimethyl-D-galactosyl-β1-1'-D-erythro-sphingosine, Dimethyl Psychosine, Galactosyl(β) Dimethyl Sphingosine (d18:1) | [2] |

| Molecular Formula | C₂₆H₅₁NO₇ | [1] |

| Molecular Weight | 489.69 g/mol | [3] |

| Canonical SMILES | CCCCCCCCCCCCC/C=C/CO)O)O)O)N(C)C">C@HO | [3] |

| InChI Key | SJWBHOQBARABKH-QHRJNYSLSA-N | [1][3] |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of N,N-Dimethylpsychosine from psychosine can be achieved through reductive amination.

Sources

- 1. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. Galactosyl(b) Dimethyl Sphingosine (d18:1) Avanti Polar Lipids [sigmaaldrich.com]

The Unseen Anchor: A Technical Guide to N,N-Dimethylpsychosine in Lipidomics-Driven Neurology Research

A Senior Application Scientist's Perspective on Navigating the Complexities of Krabbe Disease Biomarker Analysis

For researchers, scientists, and drug development professionals vested in the intricate world of neurodegenerative disorders, the pursuit of reliable biomarkers is paramount. In the realm of lysosomal storage diseases, particularly Krabbe disease, the accumulation of the cytotoxic lipid psychosine (galactosylsphingosine) is a well-established hallmark of pathology.[1][2][3] However, the accurate and precise quantification of this critical biomarker presents significant analytical challenges. This in-depth technical guide provides a comprehensive literature review on the role of N,N-Dimethylpsychosine (DMP) in lipidomics studies, not as an endogenous pathological mediator, but as a crucial, synthetic tool that enables the robust quantification of its close structural analog, psychosine.

The Central Pathogen: Psychosine and its Devastating Role in Krabbe Disease

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2] This enzymatic defect leads to the accumulation of psychosine, a cytotoxic sphingolipid, in the nervous system.[1] This accumulation is particularly toxic to oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively, leading to progressive demyelination and severe neurological impairment.[1][2]

The Twitcher mouse is a widely used and authentic animal model for human Krabbe disease, exhibiting a similar genetic deficiency in galactosylceramidase and subsequent psychosine accumulation.[1] Lipidomics studies on the Twitcher mouse have been instrumental in elucidating the pathological cascade initiated by psychosine.[1][2]

The Analytical Challenge: Why an Internal Standard is Non-Negotiable

The quantification of endogenous lipids like psychosine via mass spectrometry-based lipidomics is fraught with potential inaccuracies. Ion suppression or enhancement effects from the complex biological matrix, variability in sample extraction, and instrument response fluctuations can all lead to erroneous results. To mitigate these variables, the use of a stable isotope-labeled or a closely related structural analog as an internal standard is a cornerstone of quantitative mass spectrometry.

This is where N,N-Dimethylpsychosine enters the analytical workflow. While not a known endogenous metabolite in Krabbe disease, its structural similarity to psychosine makes it an ideal internal standard. One study explicitly mentions the use of N,N-dimethylpsychosine as an internal standard for the quantification of psychosine.[4]

N,N-Dimethylpsychosine: The Synthetic Anchor for Accurate Quantification

N,N-Dimethylpsychosine is a synthetic derivative of psychosine, where the primary amine of the sphingosine backbone is dimethylated. This subtle modification provides a distinct mass-to-charge ratio (m/z) from psychosine, allowing for their simultaneous detection and differentiation by the mass spectrometer, while maintaining very similar chromatographic behavior and ionization efficiency.

Rationale for Using a Non-Isotopically Labeled Analog

While stable isotope-labeled internal standards (e.g., ¹³C or ¹⁵N-labeled psychosine) are often considered the gold standard, their synthesis can be complex and costly. A close structural analog like N,N-Dimethylpsychosine offers a practical and effective alternative. The key assumption, which must be validated during method development, is that the analog behaves identically to the analyte of interest during sample preparation and analysis.

Parallels with N,N-Dimethylsphingosine: An Endogenous Counterpart

Interestingly, the dimethylated form of the sphingosine backbone, N,N-Dimethylsphingosine (DMS), is an endogenous metabolite.[5] DMS is a potent inhibitor of sphingosine kinase, a key enzyme in sphingolipid metabolism.[5][6][7] The endogenous presence and biological activity of DMS underscore the importance of specific and accurate quantification methods to distinguish between different sphingolipid species. The study of DMS provides a valuable framework for understanding the potential biological implications of N-methylation on sphingoid bases.

Experimental Workflow: Quantifying Psychosine with N,N-Dimethylpsychosine

The following outlines a generalized workflow for the quantification of psychosine in biological samples, incorporating N,N-Dimethylpsychosine as an internal standard. This protocol is based on established lipidomics methodologies.

Sample Preparation

-

Homogenization: Brain tissue, spinal cord, or other relevant tissues from animal models (e.g., Twitcher mice) or patient-derived cells are homogenized in a suitable buffer.

-

Lipid Extraction: A biphasic solvent extraction, typically using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch method), is performed to isolate the total lipid fraction.

-

Internal Standard Spiking: A known amount of N,N-Dimethylpsychosine is added to the sample at the earliest stage of the extraction process. This is a critical step to ensure that the internal standard accounts for any analyte loss during subsequent steps.

-

Phase Separation and Collection: The organic phase containing the lipids is carefully collected and dried under a stream of nitrogen.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: The dried lipid extract is reconstituted in an appropriate solvent and injected into a liquid chromatography system. A reverse-phase or HILIC column is typically used to separate psychosine and N,N-Dimethylpsychosine from other lipid species.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both psychosine and N,N-Dimethylpsychosine are monitored. This highly selective and sensitive technique allows for the precise quantification of the target analytes even in complex mixtures.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Psychosine | [M+H]⁺ | Specific fragment ion |

| N,N-Dimethylpsychosine | [M+H]⁺ | Specific fragment ion |

Note: The exact m/z values will depend on the specific adducts and fragmentation patterns, which need to be determined empirically.

Data Analysis

-

Peak Integration: The peak areas for both psychosine and N,N-Dimethylpsychosine are integrated from the extracted ion chromatograms.

-

Ratio Calculation: The ratio of the peak area of psychosine to the peak area of N,N-Dimethylpsychosine is calculated for each sample.

-

Quantification: A calibration curve is generated using known concentrations of psychosine standards spiked with the same constant amount of N,N-Dimethylpsychosine. The concentration of psychosine in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.

Visualizing the Workflow and Pathological Context

To better illustrate the concepts discussed, the following diagrams are provided.

Pathological Pathway of Krabbe Disease

Caption: The pathological cascade in Krabbe disease.

Analytical Workflow for Psychosine Quantification

Caption: A streamlined workflow for accurate psychosine quantification.

Future Perspectives and the Role of Novel Analytical Tools

The development and application of novel internal standards and analytical methodologies will continue to refine our understanding of Krabbe disease and other sphingolipidoses. While N,N-Dimethylpsychosine serves as an excellent tool, the synthesis of stable isotope-labeled psychosine standards will offer an even higher level of accuracy. Furthermore, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and mass spectrometry imaging (MSI), will enable more comprehensive lipidomic profiling and the spatial localization of key lipids like psychosine within tissues.

Conclusion

In the intricate landscape of lipidomics research for neurodegenerative diseases, the role of seemingly minor players can be profoundly significant. N,N-Dimethylpsychosine, while not an endogenous culprit in Krabbe disease, is a testament to the ingenuity of analytical chemistry. Its application as an internal standard empowers researchers to confidently and accurately measure the true levels of the pathogenic lipid, psychosine. This technical guide underscores the critical importance of robust analytical methodologies and the indispensable role of synthetic standards in the quest for understanding and ultimately treating devastating neurological disorders.

References

-

Edsall, L. C., et al. (1998). N,N-dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide. Biochemistry, 37(37), 12892-12898. [Link]

-

White, A. B., et al. (2009). Psychosine accumulates in membrane microdomains in the brain of krabbe patients, disrupting the raft architecture. The Journal of Neuroscience, 29(19), 6068-6077. [Link]

-

Igarashi, Y., et al. (1989). A specific enhancing effect of N,N-dimethylsphingosine on epidermal growth factor receptor autophosphorylation. Demonstration of its endogenous occurrence (and the virtual absence of unsubstituted sphingosine) in human epidermoid carcinoma A431 cells. The Journal of Biological Chemistry, 264(21), 12345-12351. [Link]

-

Graziano, A. C. E., et al. (2023). Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease. Biomolecules, 13(10), 1562. [Link]

-

Graziano, A. C. E., et al. (2023). Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease. Biomolecules, 13(10), 1562. [Link]

-

Svennerholm, L., et al. (1980). Krabbe disease: a galactosylsphingosine (psychosine) lipidosis. Journal of Lipid Research, 21(1), 53-64. [Link]

-

Graziano, A. C. E., et al. (2023). Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylsphingosine = 98 HPLC 119567-63-4 [sigmaaldrich.com]

- 6. rndsystems.com [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

Technical Guide: Toxicity Profile Assessment of N,N-Dimethylpsychosine (DMP) In Vitro

The following technical guide details the toxicity profile assessment of N,N-Dimethylpsychosine (DMP) . While primarily utilized as an analytical internal standard (IS) for quantifying psychosine (galactosylsphingosine) in Krabbe disease models, its structural homology to the highly cytotoxic psychosine necessitates a rigorous toxicological evaluation, particularly when used as a biological probe or in high-concentration metabolic tracing studies.

Executive Summary & Chemical Context

N,N-Dimethylpsychosine (DMP) is the N-methylated derivative of Psychosine (galactosylsphingosine). In sphingolipid research, it serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS quantification of psychosine due to its identical extraction efficiency but distinct mass-to-charge (m/z) ratio.

However, researchers investigating Structure-Activity Relationships (SAR) or using DMP in live-cell metabolic loading must assess its toxicity profile. Psychosine exerts toxicity via two primary mechanisms: detergent-like membrane disruption and Protein Kinase C (PKC) inhibition . The methylation of the amine group in DMP alters its pKa and hydrophobicity, potentially modulating these toxic effects.

Structural Comparison & Hypothesis

| Feature | Psychosine (PSY) | N,N-Dimethylpsychosine (DMP) | Impact on Toxicity (Hypothesis) |

| Headgroup | Primary Amine (–NH₂) | Tertiary Amine (–N(CH₃)₂) | Altered H-bonding; reduced polarity. |

| pKa | ~7.8 - 8.5 | ~9.0 - 9.5 (Predicted) | Higher basicity; remains protonated/cationic at physiological pH. |

| Hydrophobicity | Amphiphilic | Increased Hydrophobicity | Enhanced membrane insertion; potential for higher retention in lipid rafts. |

| Primary Use | Pathogenic Metabolite | Internal Standard (LC-MS) | DMP is presumed inert at IS concentrations (ng/mL) but bioactive at µM levels. |

Assessment Phase I: Cytotoxicity & Membrane Integrity

Objective: Establish the IC50 of DMP relative to Psychosine in relevant cell lines (e.g., Oligodendrocytes/MO3.13, Schwann cells, or Twitcher mouse fibroblasts).

Protocol A: Dual-Readout Viability Assay (Metabolic vs. Membrane)

Rationale: Psychosine causes rapid membrane lysis (necrosis) at high doses and apoptosis at low doses. A single assay (like MTT) is insufficient to distinguish these modes.

Workflow:

-

Cell Seeding: Seed MO3.13 oligodendrocytes at 10,000 cells/well in 96-well plates. Adhere for 24h.

-

Preparation: Solubilize DMP and Psychosine in DMSO (Stock 10 mM).

-

Note: Ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

-

-

Dosing: Treat cells with a log-scale gradient (0.1, 0.5, 1, 5, 10, 20, 50, 100 µM) for 24 hours.

-

Multiplex Assay:

-

Supernatant: Harvest 50 µL for LDH Release Assay (measures membrane rupture/necrosis).

-

Cell Pellet: Add CellTiter-Glo® (ATP) or Resazurin (measures mitochondrial metabolic health).

-

Data Interpretation:

-

High Toxicity: >50% LDH release at <10 µM indicates potent detergent effects (comparable to Psychosine).

-

Metabolic Toxicity: ATP depletion without LDH release suggests mitochondrial uncoupling or apoptosis initiation.

Protocol B: Hemolysis Assay (The "Detergent" Check)

Rationale: As an amphiphile, DMP may act as a surfactant. Red Blood Cells (RBCs) are the standard model for pure membrane toxicity without signaling interference.

-

Wash RBCs: Isolate RBCs from whole blood; wash 3x with PBS. Resuspend to 2% hematocrit.

-

Incubation: Incubate RBC suspension with DMP (1–100 µM) for 1 hour at 37°C.

-

Control: 1% Triton X-100 (Positive Control/100% Lysis); PBS (Negative Control).

-

Readout: Centrifuge (1000 x g, 5 min). Measure supernatant absorbance at 540 nm (Hemoglobin).

-

Calculation:

Assessment Phase II: Mechanistic Profiling (Signaling & Rafts)

Objective: Determine if DMP mimics the specific "Lipid Raft" disruption and PKC inhibition observed with Psychosine.

Mechanistic Pathway Visualization

The following diagram illustrates the comparative toxicity pathways of Psychosine and DMP.

Caption: Comparative mechanistic flow of Psychosine vs. DMP toxicity. Solid lines denote established Psychosine pathways; dashed lines represent DMP pathways to be validated.

Protocol C: Lipid Raft Isolation & PKC Translocation

Rationale: Psychosine accumulates in lipid rafts and displaces PKC from the membrane. Does DMP do the same?

-

Treatment: Treat cells with 10 µM DMP or Psychosine for 2 hours.

-

Lysis: Lyse cells in cold 1% Triton X-100 buffer (TNE).

-

Fractionation: Perform sucrose density gradient centrifugation (5% / 30% / 40%).

-

Lipid Rafts (Detergent Resistant Membranes - DRMs) float to the low-density interface.

-

-

Analysis:

-

Western Blot: Probe fractions for Flotillin-1 (Raft Marker) and PKC .

-

LC-MS/MS: Extract lipids from raft fractions to quantify DMP accumulation.

-

Success Criteria: If DMP is toxic via this mechanism, it will co-localize with Flotillin-1 and reduce PKC presence in the membrane fraction compared to control.

-

Assessment Phase III: Metabolic Stability (The "Prodrug" Risk)

Objective: Ensure DMP is not demethylated back to Psychosine by cellular enzymes, which would invalidate it as a distinct probe or stable Internal Standard.

Protocol:

-

Pulse: Incubate cells with 5 µM DMP for 0, 4, 12, and 24 hours.

-

Extraction: Harvest cells; perform Bligh-Dyer lipid extraction.

-

LC-MS/MS Analysis:

-

Monitor MRM transition for DMP (e.g., m/z 490.4 → 264.3).

-

Monitor MRM transition for Psychosine (e.g., m/z 462.3 → 264.3).

-

-

Evaluation: Detection of Psychosine peak increase over time indicates metabolic N-demethylation.

-

Critical Note: If >5% conversion is observed, DMP cannot be used as a stable biological probe for long-term incubations.

-

Summary of Key References

-

Hawkins-Salsbury, J. A., et al. (2013). "Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture."[1][2] Journal of Lipid Research, 54(12), 3303–3311.[2]

-

Relevance: Establishes the baseline toxicity and membrane disruption mechanism of psychosine and its enantiomers.

-

-

Reddy, A. S., et al. (2011). "Bone Marrow Transplantation Augments the Effect of Brain- and Spinal Cord-Directed Adeno-Associated Virus 2/5 Gene Therapy..." Journal of Neuroscience, 31(20).

-

Relevance: Validates the use of N,N-dimethylpsychosine as the standard internal standard for quantifying psychosine in tissue homogenates.

-

-

Bozarth, X., et al. (2015). "Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy." Journal of Neuroscience, 35(12).

-

Relevance: Details the extraction protocol using N,N-dimethylpsychosine (250 ng/mL) and LC-MS/MS methodology.

-

-

Babich, H., et al. (1993). "In vitro cytotoxicity of 1,4-naphthoquinone derivatives to replicating cells."[3] Toxicology Letters.

-

Relevance: Provides foundational principles on how N-methylation and alkylation affect the cytotoxicity profile of amine-containing compounds.

-

Sources

Methodological & Application

Protocol for the Quantitative Analysis of Psychosine in Biological Matrices Using N,N-Dimethylpsychosine as an Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the accurate and precise quantification of psychosine (galactosylsphingosine) in biological samples, particularly dried blood spots (DBS), using N,N-Dimethylpsychosine as an internal standard (IS). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. This document offers a detailed, step-by-step guide intended for researchers, scientists, and drug development professionals investigating Krabbe disease and other lysosomal storage disorders. It covers the scientific rationale for experimental choices, method validation principles, and practical guidance on sample preparation, instrument setup, and data analysis.

Introduction: The Clinical Significance of Psychosine